![molecular formula C16H15N3O3S B14936651 1H-benzotriazol-1-yl[2-(propylsulfonyl)phenyl]methanone](/img/structure/B14936651.png)
1H-benzotriazol-1-yl[2-(propylsulfonyl)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-benzotriazol-1-yl[2-(propylsulfonyl)phenyl]methanone is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries. This compound, in particular, has unique properties that make it valuable in various scientific research fields.
Vorbereitungsmethoden
The synthesis of 1H-benzotriazol-1-yl[2-(propylsulfonyl)phenyl]methanone typically involves the coupling of benzotriazole with a suitable phenylmethanone derivative. One common method involves the use of Grignard reagents, where the benzotriazole derivative is reacted with a phenylmethanone derivative in the presence of a catalyst such as zinc bromide . The reaction conditions often include a controlled temperature and the use of solvents like tetrahydrofuran (THF).
Industrial production methods for benzotriazole derivatives generally involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
1H-benzotriazol-1-yl[2-(propylsulfonyl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where it acts as a leaving group.
Common reagents used in these reactions include Grignard reagents, hydroxylamines, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used but often include modified benzotriazole derivatives and substituted phenylmethanones .
Wissenschaftliche Forschungsanwendungen
1H-benzotriazol-1-yl[2-(propylsulfonyl)phenyl]methanone has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1H-benzotriazol-1-yl[2-(propylsulfonyl)phenyl]methanone involves its interaction with various molecular targets and pathways. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to its biological activity . The compound’s ability to stabilize radicals and act as an electron-donating or electron-withdrawing group contributes to its diverse reactivity and biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1H-benzotriazol-1-yl[2-(propylsulfonyl)phenyl]methanone include other benzotriazole derivatives such as:
2-(1H-Benzotriazol-1-yl)acetonitrile: Known for its use in Knoevenagel condensations and as a versatile building block for nitrogen-containing heterocycles.
N,N’-Bis[4-(1H(2H)-benzotriazol-1(2)-yl)phenyl]alkyldicarboxamides: Explored for their cytotoxicity and antiviral activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physicochemical properties and reactivity compared to other benzotriazole derivatives .
Eigenschaften
Molekularformel |
C16H15N3O3S |
---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
benzotriazol-1-yl-(2-propylsulfonylphenyl)methanone |
InChI |
InChI=1S/C16H15N3O3S/c1-2-11-23(21,22)15-10-6-3-7-12(15)16(20)19-14-9-5-4-8-13(14)17-18-19/h3-10H,2,11H2,1H3 |
InChI-Schlüssel |
LZONAZYOQZLCPS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCS(=O)(=O)C1=CC=CC=C1C(=O)N2C3=CC=CC=C3N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.